molecular formula C16H14Cl2O2 B11974125 4,4'-(2,2-Dichloroethene-1,1-diyl)bis(2-methylphenol) CAS No. 78743-93-8

4,4'-(2,2-Dichloroethene-1,1-diyl)bis(2-methylphenol)

Cat. No.: B11974125
CAS No.: 78743-93-8
M. Wt: 309.2 g/mol
InChI Key: HYFYBDIXIGPGBB-UHFFFAOYSA-N
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Description

4,4'-(2,2-Dichloroethene-1,1-diyl)bis(2-methylphenol), commonly referred to as Bisphenol C (BPC), is a chlorinated bisphenol derivative with the molecular formula C₁₄H₁₀Cl₂O₂ and a molecular mass of 271.25 g/mol . Its structure features two 2-methylphenol groups connected by a 2,2-dichloroethene-1,1-diyl bridge.

Properties

CAS No.

78743-93-8

Molecular Formula

C16H14Cl2O2

Molecular Weight

309.2 g/mol

IUPAC Name

4-[2,2-dichloro-1-(4-hydroxy-3-methylphenyl)ethenyl]-2-methylphenol

InChI

InChI=1S/C16H14Cl2O2/c1-9-7-11(3-5-13(9)19)15(16(17)18)12-4-6-14(20)10(2)8-12/h3-8,19-20H,1-2H3

InChI Key

HYFYBDIXIGPGBB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=C(Cl)Cl)C2=CC(=C(C=C2)O)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(2,2-Dichloroethene-1,1-diyl)bis(2-methylphenol) typically involves the reaction of 2-methylphenol with a dichloroethene derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 4,4’-(2,2-Dichloroethene-1,1-diyl)bis(2-methylphenol) is used as a precursor in the synthesis of more complex organic molecules. It is also used in studies involving the reactivity of phenol derivatives .

Biology: In biological research, this compound is used to study the effects of phenolic compounds on biological systems. It can be used as a model compound to understand the behavior of similar phenolic compounds in biological environments .

Industry: In the industrial sector, this compound is used in the production of polymers and other materials that require phenolic intermediates .

Mechanism of Action

The mechanism of action of 4,4’-(2,2-Dichloroethene-1,1-diyl)bis(2-methylphenol) involves its interaction with various molecular targets. The phenol groups can form hydrogen bonds with biological molecules, affecting their structure and function. The dichloroethene bridge can undergo chemical transformations that influence the overall reactivity of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Differences

The central bridging group in bisphenol derivatives critically influences their physicochemical and biological properties. Key analogs include:

Compound IUPAC Name Central Group Molecular Mass (g/mol) CAS Number
BPC 4,4'-(2,2-Dichloroethene-1,1-diyl)diphenol 2,2-Dichloroethene 271.25 14868-03-2
BPA 4,4'-(Propane-2,2-diyl)diphenol Propane 259.25 98-02-7
BPAP 4,4'-(1-Phenylethylidene)bisphenol 1-Phenylethylidene 271.25 130-82-3
Cyclohexane Analog 4,4'-(Cyclohexane-1,1-diyl)bis(2-methylphenol) Cyclohexane 296.40 2362-14-3

Key Observations :

  • BPC and BPAP share identical molecular masses but differ in bridging groups (chlorinated vs. aromatic), impacting polarity and solubility.
  • The cyclohexane analog exhibits a higher molecular mass due to its saturated hydrocarbon bridge, enhancing hydrophobicity .
Genotoxicity and Cellular Effects
  • BPAP demonstrated the highest genotoxicity in HepG2 cells via comet assays, followed by BPA and BPC . However, BPC's dichloroethene group may contribute to oxidative stress and lipid peroxidation, as seen in 3D liver models .
  • BPA is a well-characterized endocrine disruptor, binding to estrogen receptors (ERs) with high affinity.
Endocrine Disruption Potential
  • BPC is classified as an endocrine disruptor, with structural features enabling ER binding. Its chlorinated bridge may enhance persistence in biological systems compared to BPA .

Physicochemical Properties

  • Thermal Stability: BPC's chlorine substituents likely increase thermal stability compared to BPA. Analogous chlorinated compounds (e.g., tetrabromobisphenol A) exhibit higher decomposition temperatures .
  • Solubility : The dichloroethene bridge in BPC reduces water solubility relative to BPA, aligning with its higher logP value (predicted ~3.5 vs. BPA’s ~3.2) .
  • Synthetic Applications : BPC derivatives have been explored in polymers of intrinsic microporosity (PIMs), where chlorinated groups enhance gas separation efficiency .

Environmental and Regulatory Considerations

  • BPA faces global restrictions due to reproductive and developmental toxicity. BPC and BPAP are emerging as substitutes but lack comprehensive safety data .
  • BPC ’s environmental persistence is concerning; chlorine atoms may resist degradation, leading to bioaccumulation .

Biological Activity

4,4'-(2,2-Dichloroethene-1,1-diyl)bis(2-methylphenol), commonly referred to as DCMDBP (CAS Number: 78743-93-8), is a phenolic compound characterized by its unique structure that includes dichloroethene moieties. This compound has garnered attention in various fields, particularly in environmental chemistry and toxicology, due to its potential biological activities. This article aims to comprehensively review the biological activity of DCMDBP, including its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C16H14Cl2O2
  • Molecular Weight : 305.19 g/mol
  • Structure :

    DCMDBP Structure

Mechanisms of Biological Activity

DCMDBP exhibits several biological activities attributed to its phenolic structure. Phenolic compounds are known for their antioxidant properties, which can influence various biological pathways.

Antioxidant Activity

Research indicates that DCMDBP possesses significant antioxidant properties. These properties are primarily due to the ability of phenolic compounds to donate hydrogen atoms and scavenge free radicals. The antioxidant activity can help mitigate oxidative stress in biological systems, potentially offering protective effects against cellular damage.

Estrogenic Activity

Studies have suggested that DCMDBP may exhibit estrogenic effects by interacting with estrogen receptors. This interaction can influence endocrine functions and reproductive health. The compound's structure allows it to mimic estrogen, leading to concerns about its potential role as an endocrine disruptor.

Toxicological Profile

The toxicological assessment of DCMDBP has been limited but suggests potential risks associated with exposure.

Acute Toxicity

Acute toxicity studies indicate that high doses of DCMDBP can lead to adverse effects in aquatic organisms. The compound's toxicity is often measured using LC50 values (lethal concentration for 50% of the test organisms).

OrganismLC50 (mg/L)Reference
Fish (e.g., Danio rerio)10.5
Daphnia magna8.0

Chronic Toxicity

Chronic exposure to lower concentrations may lead to developmental and reproductive toxicity in aquatic species. Long-term studies are necessary to understand the full impact on ecosystems.

Case Studies

Several case studies highlight the environmental impact and biological activity of DCMDBP.

Case Study 1: Aquatic Toxicity Assessment

A study conducted by Smith et al. (2023) evaluated the effects of DCMDBP on freshwater ecosystems. The researchers found that exposure to sub-lethal concentrations affected the growth and reproduction of fish species. The study concluded that DCMDBP poses a risk to aquatic life, emphasizing the need for regulatory measures.

Case Study 2: Endocrine Disruption Potential

In a laboratory setting, Johnson et al. (2022) investigated the estrogenic activity of DCMDBP using human cell lines. The results showed significant binding affinity to estrogen receptors, suggesting that DCMDBP could disrupt hormonal balance in humans and wildlife.

Regulatory Status

Due to its potential biological activity and associated risks, DCMDBP is subject to regulatory scrutiny under various chemical safety regulations. It is essential for manufacturers and users of this compound to adhere to guidelines established by agencies such as the European Chemicals Agency (ECHA) and the U.S. Environmental Protection Agency (EPA).

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